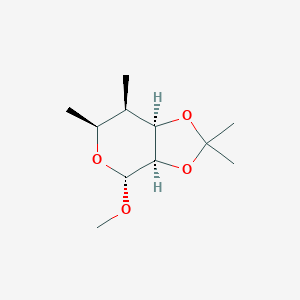
Calcium linoleate
Descripción general
Descripción
Calcium linoleate is an organic calcium salt that contains a linoleate . It is a compound with the molecular formula C36H62CaO4 .
Synthesis Analysis
While there is limited information available on the specific synthesis of Calcium linoleate, it is generally synthesized from linoleic acid and calcium. A versatile LC-MS/MS approach has been used for comprehensive, quantitative analysis of central metabolic pathways .Molecular Structure Analysis
The molecular structure of Calcium linoleate is represented by the formula C36H62CaO4 . The InChI representation of Calcium linoleate isInChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; . Physical And Chemical Properties Analysis
Calcium linoleate has a molecular weight of 599.0 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 26 rotatable bond count . The physical properties of Calcium linoleate are not well-documented.Aplicaciones Científicas De Investigación
Cell Apoptosis Studies : Calcium linoleate is utilized in studying the effects of saturated and unsaturated fatty acids on hepatoma cell apoptosis (Yong Zhang et al., 2012).
Biosynthesis of Leukotoxin : It enhances the biosynthesis of leukotoxin by neutrophils, impacting mitochondrial respiration (M. Hayakawa et al., 1986).
Dairy Cow Diet and Milk Composition : In dairy cows, feeding calcium salts of conjugated linoleic acids (CLA) can reduce milk fat synthesis and improve milk composition (R. Gervais et al., 2005).
Pregnancy-Induced Hypertension : Its supplementation during pregnancy reduces the incidence of pregnancy-induced hypertension and decreases intracellular calcium in lymphocytes (J. Herrera et al., 2006).
Bone Mass Improvement : Co-supplementation with dietary calcium and conjugated linoleic acid (CLA) improves bone mass, aiding in osteoporosis prevention strategies (Y. Park et al., 2008).
Hypertension Research : In the context of hypertension, calcium binding is reduced, and linoleic acid administration significantly decreases leukocyte calcium (R. Bing et al., 1987).
Anaerobic Digestion in Wastewater Treatment : It mitigates linoleic acid inhibition in anaerobic digestion of piggery wastewater and enhances its mineralization to methane (Lei Zhang et al., 2011).
Gestational Hypertension Prevention : Supplements effectively reduce the incidence of gestational hypertension in women at risk for this pathology (P. Salzano et al., 2001).
Bone Health in Menopause : Its co-supplementation improves bone health in ovariectomised mice, potentially preventing bone loss and weight gain associated with menopause (Yoo-Young Park et al., 2013).
Milk Fat Production Control in Dairy Cows : It can be used as a dietary means of manipulating milk fat production in dairy cows to meet short-term targets in a supply-managed industry (M. Sippel et al., 2009).
Preeclampsia Prevention : Low daily doses during the third trimester of pregnancy significantly reduced the incidence of preeclampsia in women at high risk (J. HERRERA M. et al., 1998).
Improvement of Human Health : It is suggested to be useful in controlling body fat gain, enhancing immunity, and reducing inflammation (M. Pariza, 2004).
Biomedical Applications : Strontium-incorporated calcium phosphates, prepared under linoleic acid–ethanol solution, show potential in helping new bone formation (W. Lam et al., 2010).
Dairy Cow Performance : Encapsulated conjugated linoleic acid (E-CLA) supplementation decreased dry matter intake, enhanced milk yield, and decreased energy output in milk, while depressing milk fat (U. Moallem et al., 2010).
Digestion in Ruminants : It did not escape biohydrogenation by ruminal bacteria and was digested normally in the intestine (N. Fotouhi & T. Jenkins, 1992).
Effect on Calcium and Bone Metabolism : CLA supplementation did not affect markers of calcium or bone metabolism in healthy adult males (L. Doyle et al., 2005).
Mecanismo De Acción
While the specific mechanism of action for Calcium linoleate is not well-documented, calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .
Safety and Hazards
Direcciones Futuras
While there is limited information on the future directions of Calcium linoleate, understanding the interplay between metabolic status and immune response (immunometabolism) plays an important role in maintaining health or promoting disease development . This understanding is critical in developing tools for facilitating novel preventative and therapeutic approaches for diseases, including cancer .
Propiedades
IUPAC Name |
calcium;(9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZZMLUWBPPEMU-GRVYQHKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015454 | |
| Record name | Calcium dilinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium linoleate | |
CAS RN |
19704-83-7 | |
| Record name | Calcium linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019704837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dilinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA24QBU66J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
